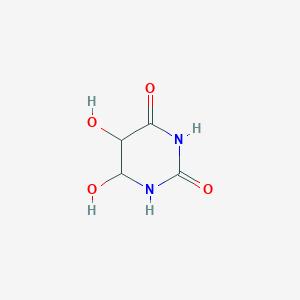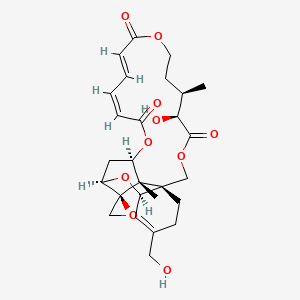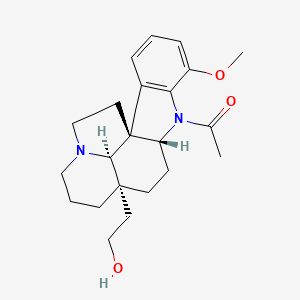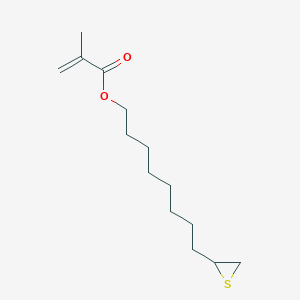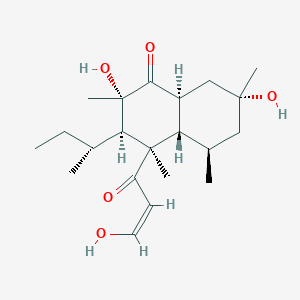
Betaenone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betaenone C is an organic molecular entity.
Scientific Research Applications
Biosynthesis Pathways and Biological Activities
- Betaenone C and related compounds, such as betaenone B, have been studied for their biosynthesis pathways. Research indicates that these compounds are biosynthesized via a polyketide pathway from acetate units, with most methyl groups derived from methionine (Oikawa, Ichihara, & Sakamura, 1984).
- Another study identified betaenone derivatives produced by a sponge-associated fungus, which were found to inhibit protein kinases, showcasing their potential as biological inhibitors (Brauers et al., 2000).
- The stereochemistry of betaenone B's biosynthesis has been explored, with studies on the synthesis of (–)-probetaenone I confirming aspects of betaenone B’s structural formation (Miki et al., 1990).
Analytical Methods and Characterization
- Betaenone C and its congeners have been characterized using various analytical methods. For instance, characterization of beta-carotene derivatives and their applications in food, pharmaceuticals, and cosmetics has been studied, highlighting their antioxidant properties and potential industrial applications (Ge et al., 2015).
- The history and research progression of beta-carotene in relation to cancer has been documented, providing insights into the complex relationship between nutritional factors and disease prevention (Hercberg, 2005).
Applications in Environmental and Biological Studies
- Betaenone C-related compounds have been used in environmental studies, such as the investigation of xenobiotic effects on gene expression in Caenorhabditis elegans, which aids in the development of new ecotoxicological test systems (Reichert & Menzel, 2005).
- The development of beta-cyclodextrin-modified quantum dots demonstrates the potential for chiroselective analysis and sensing applications, showcasing the versatility of betaenone C-related compounds in nanotechnology and sensing (Freeman et al., 2009).
properties
CAS RN |
85269-25-6 |
|---|---|
Product Name |
Betaenone C |
Molecular Formula |
C21H34O5 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-[(Z)-3-hydroxyprop-2-enoyl]-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one |
InChI |
InChI=1S/C21H34O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h8-9,12-14,16-17,22,25-26H,7,10-11H2,1-6H3/b9-8-/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1 |
InChI Key |
YRYPVWAJOMXOHH-ITBWMFDCSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H]1[C@]([C@H]2[C@@H](C[C@@](C[C@@H]2C(=O)[C@@]1(C)O)(C)O)C)(C)C(=O)/C=C\O |
SMILES |
CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO |
Canonical SMILES |
CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)C=CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



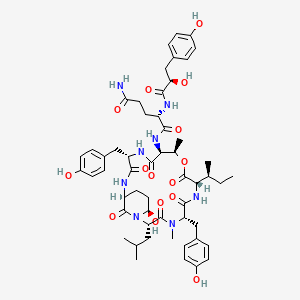

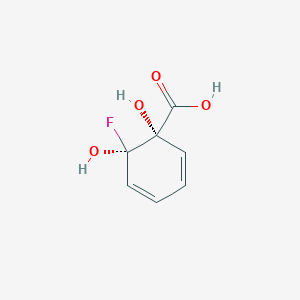


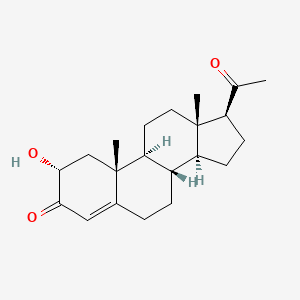
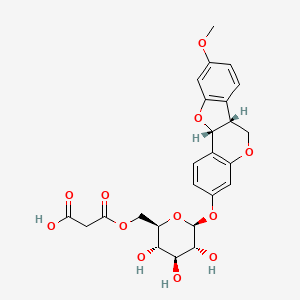

![7-[(2E)-2-[(2-methylphenyl)methylidene]hydrazinyl]-7-oxoheptanoic acid](/img/structure/B1260502.png)
